

A Comparative Olfactory Guide: Cyclohexadecanone vs. Cyclopentadecanone in Perfumery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cyclohexadecanone**

Cat. No.: **B1615262**

[Get Quote](#)

For researchers, scientists, and professionals in drug development, an in-depth understanding of the performance of aromatic compounds is paramount. This guide provides an objective comparison of two widely used macrocyclic musks, **Cyclohexadecanone** and Cyclopentadecanone, offering a detailed analysis of their olfactory properties, performance data, and the experimental methodologies used for their evaluation.

Cyclohexadecanone and Cyclopentadecanone are synthetic macrocyclic ketones that have carved out significant roles in the world of perfumery.^[1] While both contribute to the sought-after musk profile, their distinct characteristics make them suitable for different applications. Cyclopentadecanone, often referred to by its trade name Exaltone, is considered a classic, high-end fragrance ingredient known for its elegant and warm animalic notes.^[2] In contrast, **Cyclohexadecanone** has gained recognition for its exceptional substantivity, making it a valuable component in functional perfumery, such as in detergents and fabric softeners, where long-lasting scent is a key performance indicator.^[3]

Quantitative Data Summary

The following tables summarize the key physicochemical and olfactory properties of **Cyclohexadecanone** and Cyclopentadecanone, providing a basis for their comparative performance.

Property	Cyclohexadecanone	Cyclopentadecanone
Chemical Formula	$C_{16}H_{30}O$	$C_{15}H_{28}O$
Molar Mass	238.41 g/mol	224.38 g/mol
Appearance	White solid	Colorless crystal needles
Melting Point	66 °C	63-65 °C
Boiling Point	Not available	120 °C at 0.3 mmHg
Vapor Pressure (25°C)	~0.00012 mmHg (estimated)	~0.000099 mmHg (estimated)
Odor Threshold	Data not publicly available	Data not publicly available

Table 1: Physicochemical Properties. A comparison of the fundamental physical and chemical characteristics of **Cyclohexadecanone** and Cyclopentadecanone.

Olfactory Characteristic	Cyclohexadecanone	Cyclopentadecanone (Exaltone)
Scent Profile	Musk-like, distinctly animalic, powdery, and intensive.[4]	Powerful musk, sweet, animalic, powdery, with nuances of shaving cream.[2]
Primary Application	Personal care products (perfumes, lotions, soaps, shampoos), laundry detergents.[3][4]	Fine fragrances, where it acts as a fixative and enhances wearability.
Substantivity	Significantly improved substantivity compared to Cyclopentadecanone, especially on fabrics.[3]	Considered a fine and efficient fixative, with its power more evident in extreme dilution.

Table 2: Olfactory and Performance Characteristics. A summary of the scent profiles, primary applications, and relative performance of the two macrocyclic musks.

Experimental Protocols

Sensory Evaluation of Fragrance Substantivity on Fabric

This protocol outlines a standardized method for assessing the substantivity of fragrances on fabric, adapted from industry practices and sensory analysis standards such as ISO 13299.[\[5\]](#) [\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Objective: To quantitatively measure and compare the odor intensity of **Cyclohexadecanone** and Cyclopentadecanone on fabric over time.

Materials:

- Standard cotton swatches
- Unfragranced liquid laundry detergent base
- Solutions of **Cyclohexadecanone** and Cyclopentadecanone at a specified concentration (e.g., 0.4% in the detergent)
- Washing machine
- Odor-free environment for evaluation
- Trained sensory panel (minimum of 5 panelists)
- Rating scale for odor intensity (e.g., 0-10, where 0 is no odor and 10 is extremely strong)

Procedure:

- Preparation of Fabric Swatches: Pre-wash all cotton swatches with the unfragranced detergent base to remove any residual odors.
- Washing Cycle:
 - Divide the swatches into three groups: control (washed with unfragranced detergent), **Cyclohexadecanone**, and Cyclopentadecanone.
 - Conduct separate washing cycles for each group, adding the respective detergent formulation.

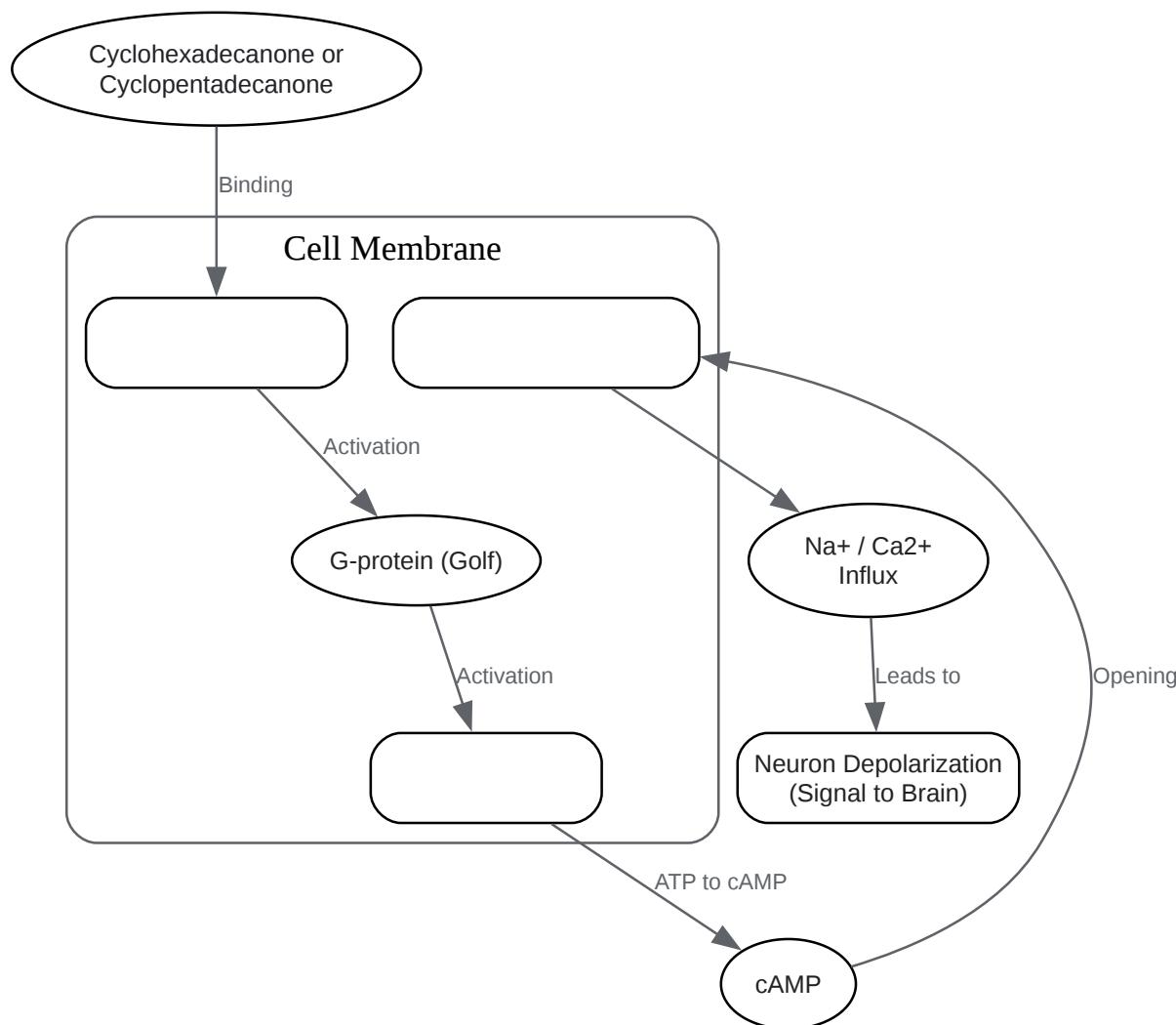
- Drying: Air-dry the fabric swatches in a controlled, odor-free environment.
- Sensory Evaluation:
 - Present the dried fabric swatches to the sensory panel in a randomized and blind manner.
 - Panelists evaluate the odor intensity of each swatch at specified time intervals (e.g., immediately after drying, 24 hours, 48 hours, and 1 week).
 - Panelists record their intensity ratings on the provided scale.
- Data Analysis: Calculate the mean odor intensity scores for each fragrance at each time point. The data can be plotted to visualize the fragrance decay curve and compare the substantivity of the two compounds.

Gas Chromatography-Olfactometry (GC-O) Analysis

This protocol describes a general method for the analysis of macrocyclic musks using Gas Chromatography-Olfactometry (GC-O) to identify and characterize odor-active compounds.[\[4\]](#) [\[10\]](#)[\[11\]](#)[\[12\]](#)

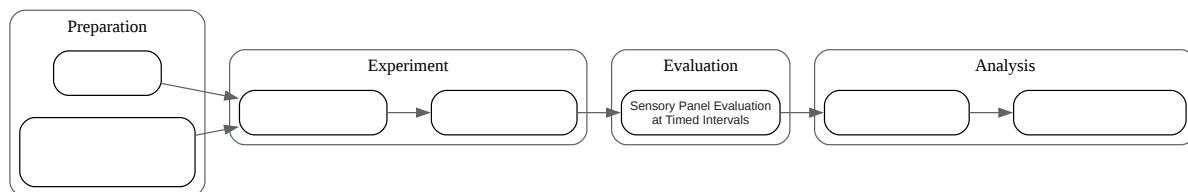
Objective: To separate and identify the volatile compounds in a fragrance mixture containing **Cyclohexadecanone** or Cyclopentadecanone and to determine their individual odor characteristics.

Instrumentation:


- Gas chromatograph (GC) equipped with a flame ionization detector (FID) or mass spectrometer (MS)
- Olfactory detection port (ODP)
- Capillary column suitable for fragrance analysis (e.g., non-polar or mid-polar)
- Headspace autosampler (optional)

Procedure:

- Sample Preparation: Prepare a dilute solution of the fragrance compound in a suitable solvent (e.g., ethanol).
- GC Separation:
 - Inject a small volume of the sample into the GC.
 - The GC oven temperature is programmed to separate the compounds based on their boiling points and polarity.
- Effluent Splitting: The effluent from the GC column is split, with a portion going to the conventional detector (FID or MS) and the other to the ODP.
- Olfactory Detection: A trained analyst (assessor) sniffs the effluent at the ODP and records the retention time and a description of any perceived odors.
- Data Analysis: The data from the FID/MS is correlated with the assessor's observations to identify the compounds responsible for specific odors.


Signaling Pathways and Experimental Workflows

The perception of musk odors like those from **Cyclohexadecanone** and Cyclopentadecanone is initiated by the interaction of these molecules with specific olfactory receptors in the nasal cavity. The primary receptor identified for macrocyclic ketones is the human olfactory receptor OR5AN1. The binding of the musk molecule to this G-protein coupled receptor triggers a signaling cascade, leading to the perception of the characteristic musk scent.

Caption: Olfactory signaling pathway for macrocyclic musks.

The experimental workflow for comparing the substantivity of these two molecules typically involves a multi-step process, from sample preparation to data analysis.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for substantivity testing.

Conclusion

Both **Cyclohexadecanone** and Cyclopentadecanone are valuable macrocyclic musks in the perfumer's palette. Cyclopentadecanone (Exaltone) remains a benchmark for fine fragrances due to its refined and powerful musk character. However, for applications requiring high substantivity and a robust musk note that endures through washing and drying cycles, **Cyclohexadecanone** presents a compelling and effective alternative. The choice between these two molecules will ultimately depend on the specific performance requirements of the end product, with **Cyclohexadecanone** demonstrating a clear advantage in longevity for functional applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. revistaindustriatextila.ro [revistaindustriatextila.ro]
- 2. researchgate.net [researchgate.net]
- 3. cyclohexadecanone, 2550-52-9 [thegoodsentscompany.com]

- 4. env.go.jp [env.go.jp]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. grokipedia.com [grokipedia.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. opac.bhamada.ac.id [opac.bhamada.ac.id]
- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 12. scribd.com [scribd.com]
- To cite this document: BenchChem. [A Comparative Olfactory Guide: Cyclohexadecanone vs. Cyclopentadecanone in Perfumery]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1615262#cyclohexadecanone-vs-cyclopentadecanone-in-perfumery>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

